3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-ethylpropionamide
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Overview
Description
Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]methylamino]-N-ethyl- is a complex organic compound characterized by the presence of a propanamide group linked to a 2,3-dihydro-1,4-benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]methylamino]-N-ethyl- typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate amine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize the output.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]methylamino]-N-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]methylamino]-N-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]methylamino]-N-ethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methoxyphenyl)methylamino]propanamide
- 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]propanamide
Uniqueness
Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]methylamino]-N-ethyl- stands out due to its unique structural features, which confer specific chemical and biological properties
Properties
CAS No. |
102128-82-5 |
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Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
3-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]-N-ethylpropanamide |
InChI |
InChI=1S/C15H22N2O3/c1-3-16-15(18)8-9-17(2)10-12-11-19-13-6-4-5-7-14(13)20-12/h4-7,12H,3,8-11H2,1-2H3,(H,16,18) |
InChI Key |
GCCRBLAXHZNXMG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CCN(C)CC1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
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